Phenothiazine, 10-(N-ethyl-4-piperidyl)-
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Overview
Description
N-Ethyl-piperidyl phenothiazine is a compound that belongs to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. N-Ethyl-piperidyl phenothiazine is a derivative of phenothiazine, where the phenothiazine core is modified with an N-ethyl-piperidyl group. This modification imparts unique chemical and physical properties to the compound, making it suitable for various applications.
Preparation Methods
The synthesis of N-Ethyl-piperidyl phenothiazine involves several steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through a series of reactions, including the cyclization of diaryl sulfides and subsequent functionalization. The N-ethyl-piperidyl group is then introduced through a substitution reaction, where the nitrogen atom in the phenothiazine core is substituted with an N-ethyl-piperidyl group.
Industrial production methods for N-Ethyl-piperidyl phenothiazine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
N-Ethyl-piperidyl phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents for substitution reactions.
Oxidation: N-Ethyl-piperidyl phenothiazine can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenothiazine core, further modifying its chemical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-Ethyl-piperidyl phenothiazine has a wide range of scientific research applications due to its unique chemical and physical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
In biology and medicine, N-Ethyl-piperidyl phenothiazine and its derivatives have been studied for their potential therapeutic applications. Phenothiazine derivatives are known for their neuroleptic and antipsychotic properties, and N-Ethyl-piperidyl phenothiazine may exhibit similar biological activities. Additionally, phenothiazine derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
In industry, N-Ethyl-piperidyl phenothiazine is used in the development of materials with specific electronic and optical properties. For example, it can be used as a hole transport material in perovskite solar cells or as a photoredox catalyst in various synthetic transformations.
Mechanism of Action
The mechanism of action of N-Ethyl-piperidyl phenothiazine involves its interaction with specific molecular targets and pathways. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The N-ethyl-piperidyl group may enhance the compound’s binding affinity and selectivity for these receptors.
Additionally, phenothiazine derivatives can inhibit the activity of enzymes such as calmodulin and protein kinase C, which are involved in various cellular processes. This inhibition can lead to the compound’s anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
N-Ethyl-piperidyl phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine, fluphenazine, and trifluoperazine. These compounds share a similar phenothiazine core but differ in their substituents, which can significantly impact their chemical and biological properties.
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a chlorine substituent on the phenothiazine core.
Fluphenazine: Another antipsychotic agent, fluphenazine has a trifluoromethyl group on the phenothiazine core.
Trifluoperazine: This compound has a trifluoromethyl group and is used as an antipsychotic medication.
N-Ethyl-piperidyl phenothiazine is unique due to the presence of the N-ethyl-piperidyl group, which may impart different chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
63834-08-2 |
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Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
10-(1-ethylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-2-20-13-11-15(12-14-20)21-16-7-3-5-9-18(16)22-19-10-6-4-8-17(19)21/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
SEGQAZFXAOGOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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